6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

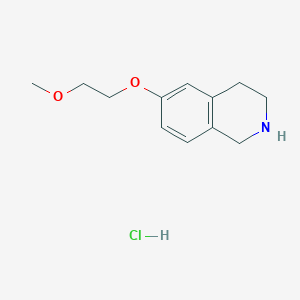

Chemical Structure and Properties 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CID 69178897) is a tetrahydroisoquinoline (THIQ) derivative with a 2-methoxyethoxy substituent at the 6-position. Its molecular formula is C₁₂H₁₇NO₂·HCl, and its SMILES notation is COCCOC1=CC2=C(CNCC2)C=C1.Cl . The compound features a unique ether side chain, distinguishing it from simpler methoxy- or chloro-substituted THIQ analogs.

Properties

IUPAC Name |

6-(2-methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-6-7-15-12-3-2-11-9-13-5-4-10(11)8-12;/h2-3,8,13H,4-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDPMRDBNNMQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(CNCC2)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and 2-methoxyethanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the 2-methoxyethanol, followed by nucleophilic substitution to introduce the methoxyethoxy group.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and fully saturated isoquinoline analogs.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride includes several notable activities:

- Smooth Muscle Relaxation : Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit relaxing effects on smooth muscles. This compound has been shown to possess vasodilating properties and may inhibit intestinal and bladder contractions . Such effects suggest potential applications in treating disorders related to smooth muscle spasms.

- Antitussive Activity : Similar compounds have demonstrated antitussive effects comparable to codeine but with reduced side effects. This positions them as viable alternatives for managing coughs without the respiratory depressant actions associated with traditional opioids .

- Antimicrobial Activity : Some tetrahydroisoquinoline derivatives have been evaluated for their antibacterial properties. For instance, specific analogs have shown effectiveness against various pathogenic bacteria, indicating a potential role in developing new antimicrobial agents .

Therapeutic Applications

The therapeutic potential of this compound is broad:

- Vasodilators : Due to its ability to relax vascular smooth muscles, this compound could be explored as a treatment for hypertension and other cardiovascular conditions.

- Gastrointestinal Disorders : Its intestinal contraction-inhibiting properties suggest applications in managing gastrointestinal disorders such as irritable bowel syndrome or colonic irritability.

- Cough Management : Given its antitussive properties without severe side effects, it could serve as a safer alternative for treating coughs due to various respiratory conditions.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of tetrahydroisoquinoline derivatives:

- A study highlighted the relaxing effects of these compounds on smooth muscles in animal models, demonstrating significant reductions in intestinal contractions and bladder activity .

- Another investigation focused on the antibacterial properties of tetrahydroisoquinoline derivatives against strains like Staphylococcus epidermidis and Klebsiella pneumoniae, showcasing their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Group Variations

The pharmacological and physicochemical properties of THIQ derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Pharmacological Activity

1-(4’-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ HCl

- Analgesic and Anti-inflammatory Effects : Demonstrates 3.3× greater anti-inflammatory potency than diclofenac sodium at 0.5 mg/kg in arthritis models .

- Therapeutic Index : Superior to metamizole sodium and acetylsalicylic acid due to low toxicity .

6,7-Dimethoxy-THIQ HCl (MC70 Precursor)

- Drug Delivery : Acts as a P-glycoprotein (Pgp) ligand, improving doxorubicin penetration across the blood-brain barrier (BBB) in glioblastoma models .

6-Methoxy-THIQ HCl

- Synthetic Utility: Used as a building block for alkaloid synthesis (e.g., salsolinol) but lacks reported therapeutic data .

6-(2-Methoxyethoxy)-THIQ HCl

Physicochemical Properties

- Lipophilicity : The 2-methoxyethoxy group in the target compound likely reduces logP compared to chloro or methoxy substituents, favoring aqueous solubility.

- Stability : Ether linkages (as in 6-(2-methoxyethoxy)-THIQ HCl) are generally more stable than ester or amide groups in physiological conditions.

Biological Activity

6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1011264-01-9) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈ClNO₂. Its structure includes a tetrahydroisoquinoline core modified by a methoxyethoxy group, which may influence its biological activity and pharmacokinetics.

Pharmacological Effects

Research indicates that THIQ derivatives exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : THIQ compounds have shown effectiveness against various pathogens. For instance, studies have demonstrated that certain THIQ analogs possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : Compounds in this class have been investigated for their potential in treating neurodegenerative diseases. They may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

- Cardiovascular Effects : Some studies have reported that THIQ derivatives can act as calcium antagonists and exhibit hypotensive effects. For example, specific N-alkylaminoethyl substituted tetrahydroisoquinolines have been associated with alpha-adrenoceptor antagonistic activity .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Receptor Modulation : Similar compounds have been shown to interact with various receptors, including NMDA receptors and adrenergic receptors. This interaction can lead to alterations in neurotransmission and vascular tone .

- Enzyme Inhibition : Some THIQ derivatives inhibit enzymes involved in neurotransmitter metabolism or inflammatory pathways, contributing to their therapeutic potential .

Study on Antimicrobial Activity

A study published in 2021 explored the antibacterial properties of several THIQ derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against E. coli, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

Neuroprotective Study

Another research effort assessed the neuroprotective effects of THIQ analogs in a model of oxidative stress-induced neurotoxicity. The study found that these compounds significantly reduced neuronal death and oxidative damage markers in cultured neurons .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Bischler-Napieralski Cyclization : This reaction forms the tetrahydroisoquinoline core from substituted phenethylamines.

- Substitution Reactions : Further modifications introduce the methoxyethoxy group to enhance biological activity.

- Hydrochloride Formation : The final step often involves converting the base form into its hydrochloride salt for improved solubility and stability.

Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Phenethylamine derivatives + Acids | Tetrahydroisoquinoline core |

| 2 | Substitution | Methoxyethanol + Base | Modified THIQ |

| 3 | Salt Formation | HCl | Hydrochloride salt |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination or Pictet-Spengler cyclization. For example, tetrahydroisoquinoline derivatives are often prepared using catalytic hydrogenation of isoquinoline precursors under acidic conditions. Key variables include temperature (optimized at 50–80°C), solvent polarity (e.g., methanol or ethanol), and catalyst selection (e.g., palladium on carbon). Yield optimization requires monitoring reaction progress via TLC or HPLC, with typical yields ranging from 60% to 80% under controlled conditions .

- Characterization : Post-synthesis, confirm structure using H/C NMR (e.g., methoxyethoxy protons at δ 3.3–3.7 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Use desiccants for long-term storage.

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of hydrochloride salt aerosols. Dispose of waste via neutralization with dilute sodium bicarbonate .

Q. What analytical techniques are critical for purity assessment?

- Primary Methods : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify purity (>95%). Confirm via melting point analysis (lit. range 280–285°C for analogs) and Karl Fischer titration for water content .

- Advanced Techniques : X-ray crystallography or F NMR (if fluorinated analogs are present) for structural elucidation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Approach : Employ quantum mechanical calculations (DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA can predict regioselectivity in methoxyethoxy substitutions. Pair with cheminformatics (e.g., ICReDD’s reaction path search) to screen catalysts/solvents, reducing trial-and-error experimentation .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

Variable Mapping : Compare assay conditions (e.g., cell lines, incubation times, solvent/DMSO concentrations).

Structural Confirmation : Verify compound integrity in biological matrices using LC-MS to rule out degradation.

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variations .

- Case Study : For tetrahydroisoquinoline analogs, conflicting IC values in kinase assays were traced to differences in buffer pH affecting protonation states .

Q. What strategies enhance selectivity in functionalizing the tetrahydroisoquinoline core?

- Synthetic Design :

- Use directing groups (e.g., boronic esters) for site-specific C–H activation.

- Enzymatic catalysis (e.g., lipases) for enantioselective modifications at the 2-methoxyethoxy position .

Q. How to design structure-activity relationship (SAR) studies for neurotransmitter receptor targets?

- Framework :

Analog Library : Synthesize derivatives with varied substituents (e.g., halogenation at position 6 or alkylation at position 3).

Assays : Use radioligand binding assays (e.g., H-spiperone for dopamine D2 receptors) and electrophysiology (patch-clamp for ion channel modulation).

Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with receptor affinity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.